molecular formula C33H51NO5 B10780201 [(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate

[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate

Cat. No.: B10780201
M. Wt: 541.8 g/mol
InChI Key: JMPAVZYYYUPQJB-IREBYWSLSA-N
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Description

CHEMBL1269273 is a bioactive compound with drug-like properties. It is part of the ChEMBL database, which curates information on bioactive molecules. Specifically, CHEMBL1269273 is a derivative of (3β,18β,20β)-3-Acetoxy-N-methyl-N-hydroxy-11-oxoolean-12-en-29-amide .

Preparation Methods

Industrial Production:: As of now, there is no specific information on large-scale industrial production methods for CHEMBL1269273. Its synthesis may be challenging due to its complex structure.

Chemical Reactions Analysis

Reactivity:: CHEMBL1269273 may undergo various chemical reactions, including oxidation, reduction, and substitution. specific reactivity data are scarce.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.

    Substitution: Nucleophilic substitution reactions using appropriate reagents (e.g., alkyl halides, amines) may occur.

Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the functional groups present in CHEMBL1269273.

Scientific Research Applications

CHEMBL1269273’s applications span various scientific fields:

    Chemistry: It serves as a valuable synthetic intermediate for further chemical transformations.

    Biology: Researchers may explore its effects on cellular processes, signaling pathways, and biological targets.

    Medicine: Investigating its potential as a drug candidate or lead compound is crucial.

    Industry: Although industrial applications are limited due to its complexity, it could inspire novel drug development.

Mechanism of Action

The precise mechanism by which CHEMBL1269273 exerts its effects remains elusive. Further studies are needed to identify its molecular targets and pathways.

Comparison with Similar Compounds

CHEMBL1269273’s uniqueness lies in its specific structural features. Unfortunately, I don’t have information on similar compounds at this time.

Properties

Molecular Formula

C33H51NO5

Molecular Weight

541.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C33H51NO5/c1-20(35)39-25-11-12-31(6)24(28(25,2)3)10-13-33(8)26(31)23(36)18-21-22-19-30(5,27(37)34(9)38)15-14-29(22,4)16-17-32(21,33)7/h18,22,24-26,38H,10-17,19H2,1-9H3/t22-,24-,25-,26+,29+,30-,31-,32+,33+/m0/s1

InChI Key

JMPAVZYYYUPQJB-IREBYWSLSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N(C)O)C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)N(C)O)C)C)C)C

Origin of Product

United States

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